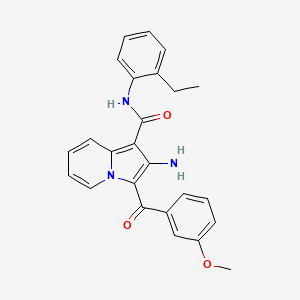
2-amino-N-(2-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-amino-N-(2-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide belongs to the indolizine class of heterocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Indolizines, including the target compound, have been found to exhibit various mechanisms of action that contribute to their biological activity:
- Anticancer Activity : Indolizines have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, some derivatives exhibit inhibitory effects on vascular endothelial growth factor (VEGF), which is crucial for angiogenesis in tumors .
- Antimicrobial Properties : Research indicates that indolizine derivatives can possess significant antibacterial and antiviral activities. The mechanism often involves disruption of microbial cell membranes or interference with critical metabolic pathways .
- Anti-inflammatory Effects : Certain indolizine compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Biological Activity Overview
Case Studies
Several studies have highlighted the biological activities of indolizine derivatives, including our compound of interest:
-
Anticancer Study :
A study evaluated the effects of various indolizine derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value comparable to standard chemotherapeutic agents. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway . -
Antimicrobial Efficacy :
In a comparative study, the antimicrobial activity of this compound was assessed against a panel of bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . -
Anti-inflammatory Action :
An investigation into the anti-inflammatory properties revealed that the compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases .
Propriétés
IUPAC Name |
2-amino-N-(2-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-9-4-5-12-19(16)27-25(30)21-20-13-6-7-14-28(20)23(22(21)26)24(29)17-10-8-11-18(15-17)31-2/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZTZTOXMXPQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














